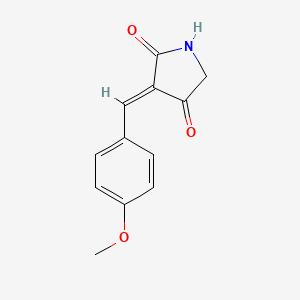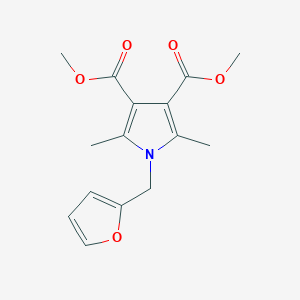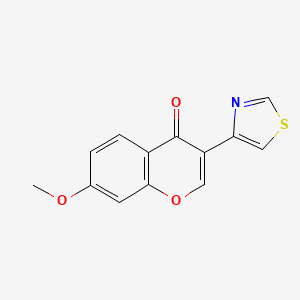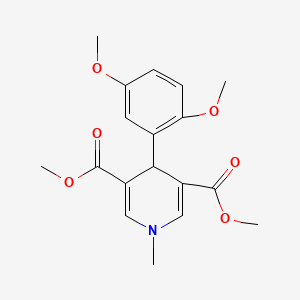
dimethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction Dimethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that belongs to the class of organic compounds known as dihydropyridines. Dihydropyridines are characterized by a pyridine ring partially saturated with two additional hydrogen atoms.
Synthesis Analysis The synthesis of compounds like dimethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate often involves Hantzsch condensation reactions. For instance, one synthesis method involves the reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine promoted by microwave irradiation in solvent-free conditions, as detailed by (Zhang, Pan, & Liu, 2009).
Molecular Structure Analysis The molecular structure of related dihydropyridine derivatives has been studied using various spectroscopic techniques. For example, the structure and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate were evaluated through quantum chemical calculations and vibrational analysis, as reported by (Singh et al., 2013).
Chemical Reactions and Properties The chemical reactions involving dihydropyridine derivatives can vary based on the functional groups attached to the pyridine ring. For example, the addition of dimethyl acetylenedicarboxylate to coumarin derivatives has been studied to form different dihydropyridine derivatives, as explored by (Haywood & Reid, 1977).
Physical Properties Analysis The physical properties of dihydropyridine derivatives, such as crystal structure and bonding patterns, have been the subject of various studies. For instance, the planarity of the cyclobutane ring in the crystal of related compounds was examined through X-ray analysis and natural bond orbital population analysis, as detailed by (Shabir et al., 2020).
Chemical Properties Analysis The chemical properties of dihydropyridine derivatives are influenced by their structural features. The pharmacological activity of calcium channel antagonists, which includes dihydropyridine derivatives, correlates with the degree of ring puckering in their molecular structure, as investigated by (Fossheim et al., 1982).
Propiedades
IUPAC Name |
dimethyl 4-(2,5-dimethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-19-9-13(17(20)24-4)16(14(10-19)18(21)25-5)12-8-11(22-2)6-7-15(12)23-3/h6-10,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTIPFXVBNGCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=C(C=CC(=C2)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5657499.png)
![9-[(4-hydroxyphenyl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5657502.png)
![7-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5657503.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5657504.png)
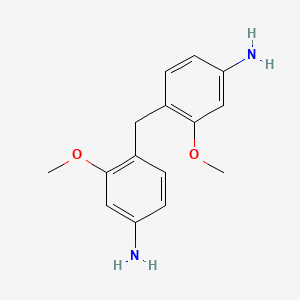
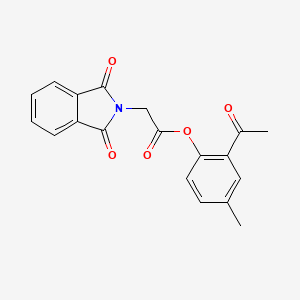
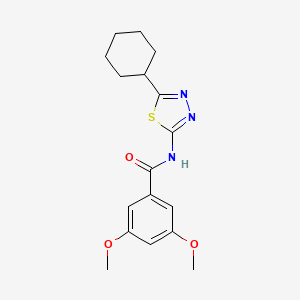
![2-anilino-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5657554.png)

![1-{[3-(azepan-1-ylcarbonyl)phenyl]sulfonyl}-4-methyl-1,4-diazepane](/img/structure/B5657561.png)
![N-[4-(tert-butylamino)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5657563.png)
